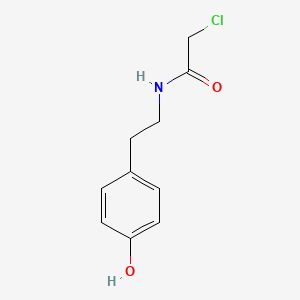
N-Chloroacetyltyramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Chloroacetyltyramine, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
N-Chloroacetyltyramine is primarily studied for its potential therapeutic effects. Its structure allows for various modifications that enhance its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown:
- Inhibition against Gram-positive Bacteria : Compounds with similar structures demonstrated up to 97% inhibition rates against strains such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 66 µM against Staphylococcus aureus to higher values against other strains, indicating varying levels of effectiveness .
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies:
- Cytotoxicity Testing : A synthesized derivative was tested against AMJ13 breast cancer cell lines, revealing significant cytotoxic effects with the highest inhibition rates observed at concentrations of 40 and 60 µg/ml after 72 hours of exposure.
- Mechanism of Action : The proposed mechanism involves interaction with specific enzymes or receptors that modulate cellular pathways leading to apoptosis in cancer cells .
Materials Science
This compound's unique chemical structure allows it to be utilized in materials science, particularly in the development of polymers and coatings.
Polymer Synthesis
The compound can be used as a monomer in the synthesis of new polymer materials. Its ability to form stable bonds can lead to the development of polymers with enhanced mechanical properties and thermal stability.
| Property | This compound Polymer | Conventional Polymers |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Enhanced | Standard |
| Biocompatibility | Good | Variable |
Biochemical Research
This compound has implications in biochemical research, particularly in enzyme inhibition studies.
Enzyme Interaction Studies
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways:
- Enzyme Inhibition : Studies have shown that it can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
- Potential for Drug Development : The ability to modulate enzyme activity makes it a candidate for developing drugs targeting neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against a range of bacterial strains. Results indicated significant antibacterial activity, with modifications leading to increased potency.
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines demonstrated that this compound derivatives could induce apoptosis effectively. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Propiedades
Número CAS |
52399-83-4 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
2-chloro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12ClNO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) |
Clave InChI |
XLODVMFKUMEIJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)O |
SMILES canónico |
C1=CC(=CC=C1CCNC(=O)CCl)O |
Sinónimos |
N-chloroacetyltyramine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















